molecular formula C17H18Cl2N6 B3028516 1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine CAS No. 2160546-07-4

1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine

Cat. No. B3028516
CAS RN: 2160546-07-4
M. Wt: 377.3 g/mol
InChI Key: AMADCPJVPLUGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” is a heterocyclic compound . It has a molecular formula of C17H18Cl2N6 and a molecular weight of 377.27 .


Molecular Structure Analysis

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 577.3±50.0 °C and a predicted density of 1.402±0.06 g/cm3 . Its pKa is predicted to be 8.00±0.50 .

Scientific Research Applications

Mechanism of Action

Target of Action

IACS-13909, also known as “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” or “1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine”, primarily targets the Src homology 2 domain-containing phosphatase (SHP2) . SHP2 is a phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is required for full activation of the MAPK pathway .

Mode of Action

IACS-13909 is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 .

Biochemical Pathways

The compound suppresses signaling through the MAPK pathway . This pathway is activated by a broad spectrum of RTKs, which are often the oncogenic drivers in various cancers . By inhibiting SHP2, IACS-13909 impedes the proliferation of tumors with these activated RTKs .

Result of Action

IACS-13909 potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs . In non-small cell lung cancer (NSCLC) models with acquired resistance to osimertinib, IACS-13909, administered as a single agent or in combination with osimertinib, potently suppresses tumor cell proliferation in vitro and causes tumor regression in vivo .

Action Environment

The effectiveness of IACS-13909 may be influenced by the presence of resistance mechanisms in the tumor environment. IACS-13909 can overcome both types of resistance mechanisms .

properties

IUPAC Name

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMADCPJVPLUGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine
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1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine
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1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine
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1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine

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